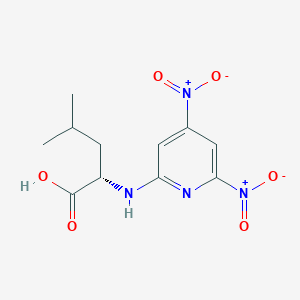
Undecanethioic acid, S-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanethioic acid, S-phenyl ester is an organic compound with the molecular formula C17H26OS It is an ester derivative of undecanethioic acid and phenol Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanethioic acid, S-phenyl ester typically involves the esterification of undecanethioic acid with phenol. This can be achieved through several methods:
Fischer Esterification: This method involves reacting undecanethioic acid with phenol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Acyl Chloride Method: Undecanethioic acid is first converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
Transesterification: This method involves the exchange of the ester group of an existing ester with phenol under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Undecanethioic acid, S-phenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to undecanethioic acid and phenol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The ester can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, such as hydrochloric acid.
Oxidation: Hydrogen peroxide or peracids are used under mild conditions to oxidize the sulfur atom in the ester.
Major Products Formed
Hydrolysis: Undecanethioic acid and phenol.
Reduction: Undecanethiol and phenol.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Undecanethioic acid, S-phenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of undecanethioic acid, S-phenyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release undecanethioic acid and phenol, which can then interact with cellular components. The sulfur atom in the ester can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Undecanoic Acid: A saturated fatty acid with antimicrobial properties.
Phenyl Acetate: An ester with a similar structure but different functional groups, used in fragrances.
Caffeic Acid Phenethyl Ester: A compound with antioxidant and anti-inflammatory properties.
Uniqueness
Undecanethioic acid, S-phenyl ester is unique due to its sulfur-containing ester group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
143287-60-9 |
|---|---|
Molecular Formula |
C17H26OS |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
S-phenyl undecanethioate |
InChI |
InChI=1S/C17H26OS/c1-2-3-4-5-6-7-8-12-15-17(18)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |
InChI Key |
DMRHGHUGRWPHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)

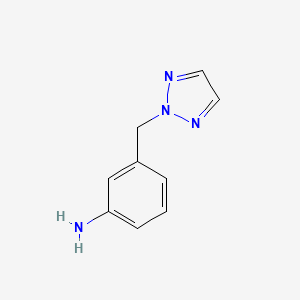

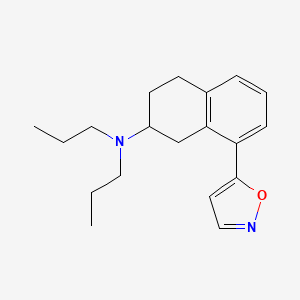
![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
![4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12547725.png)
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)
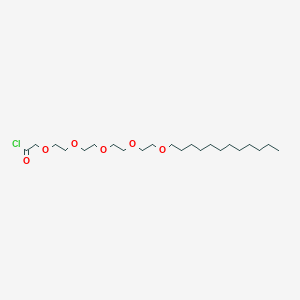
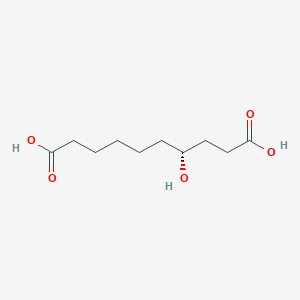
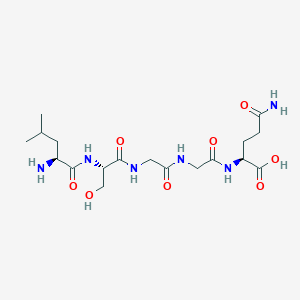
![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)
